2,6-Dihydroxypyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

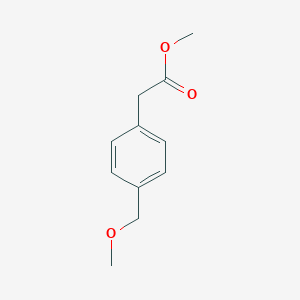

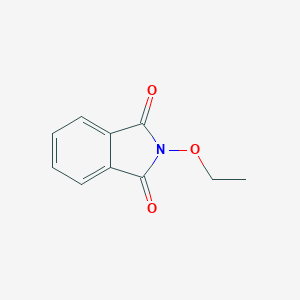

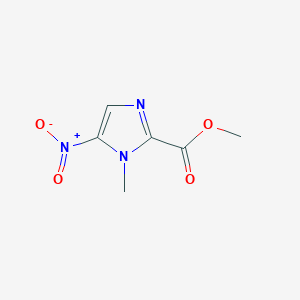

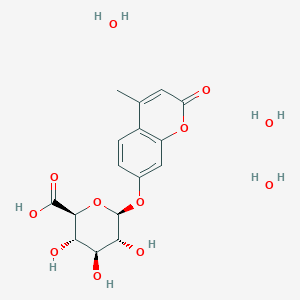

2,6-Dihydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C6H6N2O3 . It is also known as 2,6-Dihydroxyisonicotinamide . It has been used to prepare 2,6-dibromo-4-(hexoxymethyl)pyridine and to synthesize the derivatives of oxazinones and pyrimidinones .

Synthesis Analysis

The synthesis of 2,6-Dihydroxypyridine-4-carboxamide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular weight of 2,6-Dihydroxypyridine-4-carboxamide is 154.12 g/mol . The IUPAC name is 2-hydroxy-6-oxo-1H-pyridine-4-carboxamide . The InChI is InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) .Chemical Reactions Analysis

The characterized proteins that comprise the Pfam01494 family are various monooxygenases, including 2,6-dihydroxypyridine 3-monooxygenase from Paenarthrobacter nicotinovorans .Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 154.03784206 g/mol . The topological polar surface area is 92.4 Ų .Scientific Research Applications

Synthesis and Biological Activity

2,6-Dihydroxypyridine-4-carboxamide derivatives have been utilized in various synthesis and biological activity studies. For instance, novel compounds involving 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide, and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moieties were synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, showing moderate to good antitumor activities (Liu et al., 2020).

Chemical Properties and Reactions

The compound's chemical properties and reactions have been a subject of interest. For example, 2,6-Dihydroxypyridine was found to be an efficient reagent in the deoxygenation of sulfoxides under mild reaction conditions, compatible with functional groups such as ester and carbamate (Miller, Collier & Wu, 2000).

Structural Studies

Structural studies involving 2,6-Dihydroxypyridine-4-carboxamide have led to the discovery of new coordination polymers and frameworks. A research reported the formation of a 1D staircase structure with dimeric Mn(II) units connected by water clusters to form a 3D framework, providing insights into the compound's potential for forming complex structures (Ghosh et al., 2005).

Biotechnology Applications

In the field of biotechnology, 2,6-Dihydroxypyridine-4-carboxamide derivatives were explored for their transformation by Rhodococcus erythropolis, leading to the production of various intermediates and end products, showcasing the compound's potential in microbial biotransformation processes (Vejvoda et al., 2007).

Future Directions

Pyridine-based ring systems, such as 2,6-Dihydroxypyridine-4-carboxamide, are extensively used in the field of drug design due to their profound effect on pharmacological activity . It is anticipated that myriad new pharmaceuticals containing these heterocycles will be available in the forthcoming decade .

properties

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUQTDZQLZTGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547357 |

Source

|

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxypyridine-4-carboxamide | |

CAS RN |

14533-64-3 |

Source

|

| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.